molecular formula C15H16F3N3O3S B4540822 butyl N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]carbamate

butyl N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]carbamate

Cat. No.: B4540822
M. Wt: 375.4 g/mol
InChI Key: STZBLENNHBHLQY-UHFFFAOYSA-N
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Description

Butyl N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that belongs to the class of thiadiazole derivatives This compound is known for its unique structural features, which include a trifluoromethyl group, a phenoxy group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced by reacting the thiadiazole intermediate with 3-(trifluoromethyl)phenol in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).

    Carbamoylation: The final step involves the reaction of the intermediate with butyl isocyanate to form the desired carbamate compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Butyl N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of butyl N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thiadiazole ring and phenoxy group contribute to the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Butyl N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]carbamate: Unique due to its specific combination of functional groups.

    Butyl N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a urea group instead of a carbamate.

    Butyl N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]amide: Similar structure but with an amide group instead of a carbamate.

Uniqueness

The uniqueness of this compound lies in its specific combination of a trifluoromethyl group, a phenoxy group, and a thiadiazole ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

butyl N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3S/c1-2-3-7-23-14(22)19-13-21-20-12(25-13)9-24-11-6-4-5-10(8-11)15(16,17)18/h4-6,8H,2-3,7,9H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZBLENNHBHLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=NN=C(S1)COC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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butyl N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]carbamate

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